

Technical Guide: α -D-Glucose- $^{13}\text{C}_6,\text{d}_7$ for Advanced Metabolic Research

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Compound of Interest

Compound Name: *alpha*-D-glucose- $^{13}\text{C}_6,\text{d}_7$

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α -D-glucose- $^{13}\text{C}_6,\text{d}_7$, a stable isotope-labeled derivative of glucose. This powerful research tool is essential for professionals engaged in metabolic studies, offering a unique window into cellular bioenergetics and biosynthesis.

Product Overview and Specifications

α -D-glucose- $^{13}\text{C}_6,\text{d}_7$ is a specially synthesized form of glucose where all six carbon atoms are replaced with the heavy isotope ^{13}C , and seven hydrogen atoms are substituted with deuterium (D).^[1] This dual-labeling strategy allows for the simultaneous tracing of the carbon backbone and hydrogen atoms within metabolic pathways.^[2] It is a non-radioactive, stable tracer used extensively in metabolic flux analysis (MFA), particularly in cancer metabolism research and drug development to understand how therapeutic agents affect cellular metabolic processes.^[2]

Chemical and Physical Properties

The following table summarizes the key quantitative data for α -D-glucose- $^{13}\text{C}_6,\text{d}_7$, compiled from various suppliers.

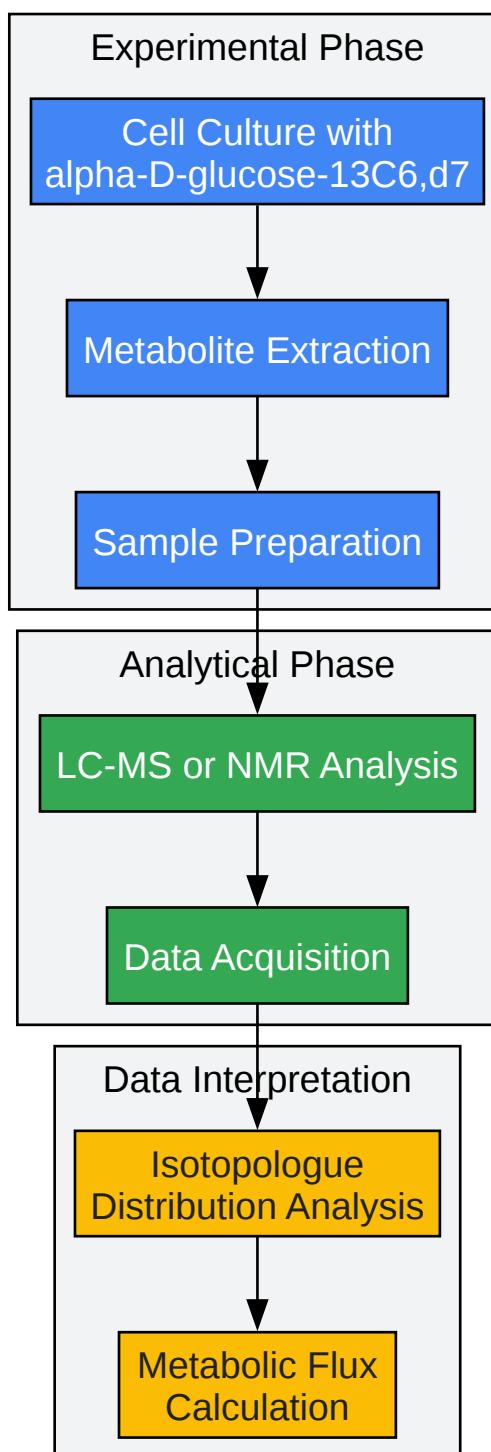
Property	Value	Source
Molecular Formula	$^{13}\text{C}_6\text{H}_5\text{D}_7\text{O}_6$	Sigma-Aldrich
Molecular Weight	193.15 g/mol	Benchchem, Cambridge Isotope Laboratories
Isotopic Purity (^{13}C)	≥ 99 atom %	Benchchem
Isotopic Purity (D)	≥ 97 atom %	Benchchem
Chemical Purity	98-99% (CP)	Cambridge Isotope Laboratories, Sigma-Aldrich
Appearance	Powder	Sigma-Aldrich
Melting Point	150-152 °C	Sigma-Aldrich
Optical Activity	$[\alpha]_{D}^{25} +52.0^\circ$, c = 2 in H_2O (trace NH_4OH)	Sigma-Aldrich
Storage Temperature	Room Temperature, away from light and moisture	Cambridge Isotope Laboratories, Sigma-Aldrich

Experimental Protocols and Applications

alpha-D-glucose- $^{13}\text{C}_6,\text{d}_7$ is a primary tool for tracing glucose metabolism in both *in vitro* and *in vivo* studies. Its applications include dissecting glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway.[\[3\]](#)

General Workflow for Metabolic Flux Analysis

The use of alpha-D-glucose- $^{13}\text{C}_6,\text{d}_7$ in metabolic flux analysis typically follows a standardized workflow. The diagram below illustrates the key steps from cell culture to data analysis.



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Workflow for Metabolic Flux Analysis.

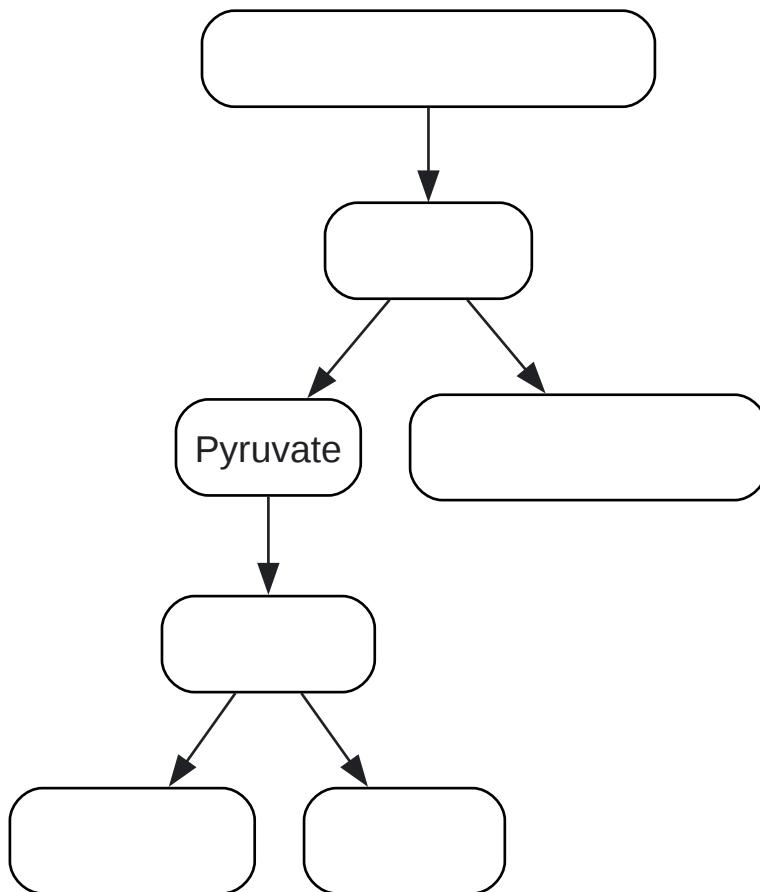
Sample Preparation for Mass Spectrometry Analysis

A crucial step in metabolic studies is the preparation of samples for analysis. The following protocol is a general guideline for plasma samples.[\[4\]](#)

- Protein Precipitation: To 100 μ L of plasma, add 400 μ L of a cold (-20°C) extraction solvent, such as 80% methanol in water.
- Internal Standard: Add an appropriate amount of an internal standard if required for absolute quantification.
- Vortexing: Vigorously vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 \times g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
- Drying: Dry the metabolite extract completely using a vacuum centrifuge. The dried pellet can be stored at -80°C.
- Reconstitution: Reconstitute the dried pellet in a suitable solvent for the intended analytical platform (e.g., LC-MS or NMR).

Central Carbon Metabolism and Tracer Integration

alpha-D-glucose- $^{13}\text{C}_6,\text{d}_7$ enters central carbon metabolism through glycolysis. The labeled carbons and deuterium can then be traced through various interconnected pathways, providing insights into the metabolic state of the system under investigation.



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Integration into Central Carbon Metabolism.

Analytical Techniques

The analysis of metabolites derived from alpha-D-glucose- $^{13}\text{C}_6,\text{d}_7$ is primarily conducted using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3]

- Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is used to separate and detect the labeled metabolites. By analyzing the mass shifts and fragmentation patterns, researchers can determine the incorporation of ^{13}C and deuterium.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific positions of the ^{13}C atoms within the metabolite molecules, which is crucial for detailed metabolic flux analysis.[1]

Conclusion

alpha-D-glucose-¹³C₆,d₇ is an indispensable tool for researchers in the life sciences. Its dual-labeling feature provides a multi-faceted approach to understanding complex metabolic networks. The data and protocols presented in this guide offer a foundation for the application of this tracer in sophisticated metabolic research.

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